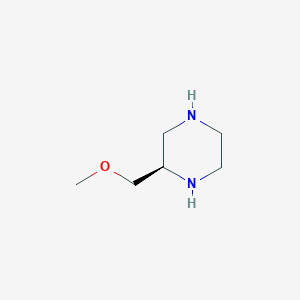
(R)-2-(methoxymethyl)piperazine
Vue d'ensemble
Description
(R)-2-(methoxymethyl)piperazine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that piperazine derivatives, including (R)-2-(methoxymethyl)piperazine, demonstrate significant anticancer properties. Several studies have shown that these compounds can inhibit tumor cell proliferation, suggesting their potential as therapeutic agents against various cancers.
- Mechanism of Action : The anticancer activity of this compound may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote cell growth and survival .
- Case Studies : In vitro studies have demonstrated the effectiveness of this compound against human cancer cell lines, indicating a promising avenue for further investigation into its use as an anticancer drug.
Neuropharmacological Applications
Piperazine derivatives are known for their ability to cross the blood-brain barrier, which makes them suitable candidates for neurological applications.
- Synaptoprotective Properties : Recent studies have highlighted the potential of this compound in protecting synaptic functions. For instance, a related compound demonstrated synaptoprotective effects by selectively activating TRPC6 channels, which are involved in synaptic plasticity .
- Potential Treatment for Neurodegenerative Diseases : Given its ability to penetrate the central nervous system, this compound could be explored as a treatment option for neurodegenerative diseases such as Alzheimer's disease.
Modulation of Chemokine Receptors
Another significant application of this compound is its potential role as a modulator of chemokine receptors.
- CXCR3 Receptor Modulation : Compounds structurally related to this compound have been identified as modulators of the CXCR3 receptor, which plays a crucial role in inflammatory responses and autoimmune diseases . This suggests that this compound may have therapeutic implications in treating conditions like rheumatoid arthritis and multiple sclerosis.
Synthetic Routes and Chemical Reactivity
The synthesis of this compound has been achieved through various chemical pathways, showcasing its versatility in synthetic chemistry.
- Synthetic Approaches : Various synthetic methodologies have been developed to create this compound and its derivatives, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties .
The biological activities associated with this compound extend beyond anticancer and neuropharmacological applications. Its unique structure allows it to interact with multiple biological targets.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation; induces apoptosis in cancer cells |
| Neuroprotective | Protects synaptic functions; potential treatment for neurodegenerative diseases |
| Chemokine Modulation | Modulates CXCR3 receptor activity; potential therapeutic uses in autoimmune disorders |
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(2R)-2-(methoxymethyl)piperazine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
VSKJXHRGVSZNRH-ZCFIWIBFSA-N |
SMILES isomérique |
COC[C@H]1CNCCN1 |
SMILES canonique |
COCC1CNCCN1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













